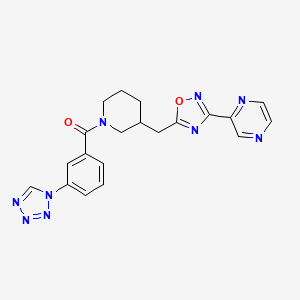
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N9O2 and its molecular weight is 417.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical pathways
Compounds with a tetrazole or pyrrolopyrazine scaffold have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of action
Compounds with a tetrazole or pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
生物活性
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties, including a tetrazole ring, a pyrazine ring, and a piperidine structure. This combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure can be represented as follows:
Key Functional Groups
- Tetrazole Ring : Known for its ability to act as a bioisostere for carboxylic acids and amides.
- Pyrazine Ring : Often involved in biological activity due to its electron-withdrawing properties.
- Piperidine Ring : Commonly found in various pharmaceuticals, contributing to the compound's interaction with biological targets.
The biological activity of this compound likely arises from its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or infections.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways.
- DNA Interaction : The compound might interfere with nucleic acid functions, potentially affecting cell proliferation and survival.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole and oxadiazole exhibit significant antibacterial properties. For example:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | MIC = 7.8 µg/mL | MIC = 15.6 µg/mL |
| Compound B | 16-fold higher than Oxytetracycline | 8-fold higher than Oxytetracycline |
These findings suggest that the incorporation of tetrazole and oxadiazole moieties can enhance the antibacterial activity of related compounds .
Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.2 |
These results highlight the potential of this compound in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the substituents on the piperidine and pyrazine rings can significantly alter biological activity. For instance:
- Substituent Variations : Changing from a methyl to an ethyl group on the piperidine ring increased potency against specific bacterial strains.
- Positioning of Functional Groups : The position of the tetrazole moiety relative to other functional groups was critical for enhancing receptor binding affinity.
特性
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O2/c30-20(15-4-1-5-16(10-15)29-13-23-26-27-29)28-8-2-3-14(12-28)9-18-24-19(25-31-18)17-11-21-6-7-22-17/h1,4-7,10-11,13-14H,2-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZARBLPPINCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














